molecular formula C12H15N3O B8565328 N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine

N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B8565328
M. Wt: 217.27 g/mol
InChI Key: FQGUELKLCYPADL-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an oxazole ring with a tetrahydroquinoline moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

    Phosphorus-Containing Compounds: These compounds have varying oxidation states and chemical environments, making them useful in energy conversion and storage.

Uniqueness

What sets N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine apart is its combined oxazole and tetrahydroquinoline structure, which provides unique chemical and biological properties. This dual structure allows for versatile applications and interactions that are not typically observed in simpler compounds .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydroquinolin-8-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H15N3O/c1-3-9-4-2-6-13-11(9)10(5-1)15-12-14-7-8-16-12/h2,4,6,10H,1,3,5,7-8H2,(H,14,15)

InChI Key

FQGUELKLCYPADL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)NC3=NCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5,6,7,8-tetrahydroquinolin-8-amine (Intermediate 17) (3.0 mmol) in dichloromethane (10 mL) was added chloroethylisocyanate (3.3 mmol). The solution was stirred at room temperature for 1.5 hour. The solvent was removed under vacuum gave a crude material, which was refluxed in H2O (60 mL) for 1 hour. After cooling to room temperature, the reaction was basified with NaOH (pH 14), extracted in Ethyl acetate (3×50 mL). The pooled organic layers were washed with brine and dried over magnesium sulphate to give 747. (4,5-Dihydro-oxazol-2-yl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine, 747 as a solid.
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3.3 mmol
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10 mL
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